1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (EMTTCA) is a compound with a wide range of applications in the scientific research field. It is a structural isomer of 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (EMTTCA) and is a member of the triazole family. EMTTCA is used in a variety of lab experiments and is a useful tool in biochemical and physiological research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-ethoxyphenyl azide with propargyl alcohol to form 1-(4-ethoxyphenyl)-4-prop-2-yn-1-yl-1H-1,2,3-triazole. This intermediate is then hydrolyzed to yield the final product, 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Starting Materials
4-ethoxyphenyl azide, propargyl alcohol, sodium azide, copper(I) iodide, copper(II) sulfate, sodium ascorbate, sodium hydroxide, hydrochloric acid, diethyl ether, wate
Reaction
Step 1: Dissolve 4-ethoxyphenyl azide (1.0 g, 6.0 mmol) and propargyl alcohol (0.8 g, 12.0 mmol) in dry diethyl ether (20 mL) and add sodium azide (1.2 g, 18.0 mmol), copper(I) iodide (0.1 g, 0.5 mmol), and copper(II) sulfate (0.1 g, 0.5 mmol)., Step 2: Stir the reaction mixture at room temperature for 24 hours under nitrogen atmosphere., Step 3: Filter the reaction mixture and wash the solid with diethyl ether., Step 4: Concentrate the filtrate under reduced pressure to obtain a yellow oil., Step 5: Dissolve the yellow oil in water (20 mL) and add sodium ascorbate (0.5 g, 2.5 mmol) and sodium hydroxide (0.5 g, 12.5 mmol)., Step 6: Stir the reaction mixture at room temperature for 24 hours., Step 7: Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether (3 x 20 mL)., Step 8: Combine the organic layers, wash with water (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure., Step 9: Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product, 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (0.6 g, 50% yield).
Scientific Research Applications
1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile compound used in a variety of scientific research applications. It is used as a fluorescent probe for the detection of DNA and proteins. It has also been used in enzymatic assays to study the activity of enzymes. In addition, 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been used in studies of drug metabolism, and as an inhibitor of DNA polymerase.
Mechanism Of Action
1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid acts as a reversible inhibitor of DNA polymerase. It binds to the enzyme via hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition of the enzyme's activity and prevents the enzyme from synthesizing new DNA strands.
Biochemical And Physiological Effects
1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger. In addition, 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has been found to be an effective inhibitor of human immunodeficiency virus (HIV) replication.
Advantages And Limitations For Lab Experiments
1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a stable compound and is not easily degraded by light or heat. However, it has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, it is toxic and should be handled with care.
Future Directions
There are several potential future directions for the use of 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. It could be used as a fluorescent probe for the detection of other biomolecules, such as proteins and carbohydrates. In addition, it could be used as an inhibitor of other enzymes, such as proteases and phosphatases. Furthermore, it could be used in drug design studies to develop new drugs with improved efficacy and safety profiles. Finally, it could be used in studies of cellular metabolism, to better understand the pathways involved in the regulation of cellular processes.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-10-6-4-9(5-7-10)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAUJDFTIIBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
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